molecular formula C22H17NO5S B6042932 2-(4-methylphenyl)-2-oxoethyl 2-[(4-nitrophenyl)thio]benzoate

2-(4-methylphenyl)-2-oxoethyl 2-[(4-nitrophenyl)thio]benzoate

Cat. No. B6042932
M. Wt: 407.4 g/mol
InChI Key: ZFADKOQPBWLLEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-methylphenyl)-2-oxoethyl 2-[(4-nitrophenyl)thio]benzoate is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is also known as MNB, and it is a thioester derivative of benzoic acid. MNB is a yellow crystalline powder that is soluble in organic solvents such as ethanol, methanol, and acetone.

Mechanism of Action

The mechanism of action of MNB involves the inhibition of COX-2 activity, which leads to a decrease in the production of prostaglandins. Prostaglandins are involved in various physiological processes, including inflammation, pain, and fever. By inhibiting COX-2 activity, MNB can reduce inflammation and pain. MNB has also been found to induce apoptosis in cancer cells by activating the caspase pathway, which is involved in programmed cell death.
Biochemical and Physiological Effects:
MNB has been found to possess anti-inflammatory, antioxidant, and anticancer properties. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). MNB has also been found to scavenge free radicals, which are known to cause oxidative damage to cells and tissues. In addition, MNB has been found to induce apoptosis in cancer cells by activating the caspase pathway.

Advantages and Limitations for Lab Experiments

MNB has several advantages for lab experiments, including its high purity and stability. It is also relatively easy to synthesize and can be obtained in reasonable yields. However, MNB has some limitations, including its limited solubility in aqueous solutions, which can make it difficult to use in certain experiments. In addition, MNB can be toxic at high concentrations, which can limit its use in certain applications.

Future Directions

There are several future directions for the research on MNB. One potential direction is to investigate its potential as an anti-inflammatory and antioxidant agent in vivo. Another potential direction is to explore its anticancer properties further and investigate its potential as a chemotherapeutic agent. Additionally, the development of new synthetic methods for MNB could lead to improved yields and purity, which could make it more accessible for research purposes.

Synthesis Methods

The synthesis of MNB involves the reaction between 2-(4-methylphenyl)-2-oxoethyl 2-mercaptobenzoate and 4-nitrophenyl chloroformate in the presence of a base such as triethylamine. This reaction results in the formation of MNB as a yellow crystalline powder with a yield of approximately 60%. The purity of the compound can be improved by recrystallization from an appropriate solvent.

Scientific Research Applications

MNB has been studied for its potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and molecular biology. MNB has been found to possess anti-inflammatory, antioxidant, and anticancer properties. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the synthesis of prostaglandins, which are known to play a role in inflammation and cancer. MNB has also been found to induce apoptosis, or programmed cell death, in cancer cells.

properties

IUPAC Name

[2-(4-methylphenyl)-2-oxoethyl] 2-(4-nitrophenyl)sulfanylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17NO5S/c1-15-6-8-16(9-7-15)20(24)14-28-22(25)19-4-2-3-5-21(19)29-18-12-10-17(11-13-18)23(26)27/h2-13H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFADKOQPBWLLEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)COC(=O)C2=CC=CC=C2SC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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